molecular formula C17H15N3O4S2 B2958409 5-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 325986-55-8

5-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2958409
CAS No.: 325986-55-8
M. Wt: 389.44
InChI Key: WROVIVQMACWEEV-UHFFFAOYSA-N
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Description

5-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a nitrothiophene carboxamide derivative featuring a thiazole ring substituted with a 4-propoxyphenyl group. These compounds are synthesized via coupling reactions between 5-nitrothiophene-2-carboxylic acid and substituted thiazol-2-amine derivatives, often using HATU or similar coupling agents in dichloromethane . The nitro group and thiophene-thiazole backbone are critical for electronic properties and biological activity, particularly in antibacterial and enzyme inhibition contexts .

Properties

IUPAC Name

5-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S2/c1-2-9-24-12-5-3-11(4-6-12)13-10-25-17(18-13)19-16(21)14-7-8-15(26-14)20(22)23/h3-8,10H,2,9H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROVIVQMACWEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Thiazole derivatives have been found to interact with a variety of biological targets. They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry. .

Mode of Action

The mode of action of thiazole derivatives can vary greatly depending on the specific compound and its targets. Some thiazole derivatives have been found to have antimicrobial, antifungal, antiviral, and antitumor properties

Pharmacokinetics

The pharmacokinetics of thiazole derivatives can vary greatly depending on the specific compound. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes

Result of Action

The result of action of thiazole derivatives can vary greatly depending on the specific compound and its targets. Some thiazole derivatives have been found to have cytotoxic activity on human tumor cell lines

Biological Activity

The compound 5-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a member of the thiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, particularly focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Key Structural Features

  • Thiazole Ring : Contributes to the compound's reactivity and biological activity.
  • Nitro Group : Often associated with increased biological potency.
  • Carboxamide Functionality : Imparts solubility and potential for hydrogen bonding.

Anticancer Properties

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer activity. For instance, derivatives of thiazole have shown effectiveness against various cancer cell lines, such as:

CompoundCell LineIC50 (µM)
Compound ATK-1010
Compound BHT-2915
5-nitro derivativeMCF-712

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The thiazole derivatives are also noted for their antimicrobial properties. A study highlighted the effectiveness of related compounds against bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These results indicate that the compound may serve as a potential lead in developing new antimicrobial agents.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : Similar thiazole derivatives have been shown to inhibit glycogen synthase kinase 3β (GSK-3β), impacting cellular signaling pathways involved in growth and survival.
  • Reactive Oxygen Species (ROS) Generation : The nitro group may facilitate ROS production, leading to oxidative stress in target cells.
  • DNA Interaction : Compounds with similar structures have demonstrated the ability to intercalate DNA, disrupting replication and transcription processes.

Study on Anticancer Activity

In a recent publication, researchers evaluated the anticancer effects of a series of thiazole derivatives, including our compound of interest. The study involved:

  • In vitro assays on multiple cancer cell lines.
  • Mechanistic studies revealing apoptosis through caspase activation.

The results indicated that compounds with structural similarities to this compound exhibited promising anticancer activity.

Study on Antimicrobial Effects

Another study focused on evaluating the antimicrobial efficacy of thiazole derivatives against various pathogens. The findings demonstrated that:

  • The compounds significantly inhibited bacterial growth.
  • Synergistic effects were observed when combined with conventional antibiotics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The substituent on the thiazole ring significantly influences molecular weight, lipophilicity, and intermolecular interactions. Below is a comparative analysis of key analogs:

Compound Name & Substituent Molecular Formula Molecular Weight Purity (%) Key Structural Features
Target: 4-propoxyphenyl C₁₉H₁₈N₄O₄S₂ 430.50 N/A Propoxy group enhances lipophilicity
Compound 7: 3-methoxy-4-(trifluoromethyl)phenyl C₁₆H₁₀F₃N₃O₄S₂ 429.40 42.0 Electron-withdrawing CF₃ group
Compound 14: 4-cyanophenyl C₁₄H₈N₄O₃S₂ 360.37 99.05 Cyano group improves polarity
Compound 9: 4-fluorophenyl C₁₄H₁₀FN₃O₃S₂ 367.38 N/A Fluorine enhances metabolic stability
Compound 6d: 2,4-dichlorobenzyl C₁₅H₁₀BrCl₂N₃OS₂ 467.70 N/A Bulky chloro groups increase cytotoxicity

Key Observations :

  • The propoxyphenyl substituent in the target compound provides a larger alkoxy group compared to methoxy or fluorine, likely improving membrane permeability but reducing aqueous solubility .
  • Cyanophenyl (Compound 14) exhibits high purity (99.05%), suggesting favorable synthetic reproducibility .
  • Chlorobenzyl derivatives (e.g., Compound 6d) demonstrate pronounced anticancer activity due to enhanced hydrophobic interactions .
Antibacterial Activity
  • Compound 7 : Moderate antibacterial activity (purity 42%) against Gram-positive bacteria, attributed to the trifluoromethyl group’s electron-withdrawing effects .
  • Compound 14: High purity (99.05%) correlates with potent narrow-spectrum activity, likely due to the cyanophenyl group’s polarity enhancing target binding .
Enzyme Inhibition
  • COX/LOX Inhibition : Thiazole derivatives with hydroxy-methoxyphenyl groups (e.g., Compound 6a) act as dual COX-1/COX-2 inhibitors (IC₅₀ ~9–11 mM), while simpler fluorophenyl variants exhibit selectivity .
  • Anticancer Activity : Bulky substituents like dichlorobenzyl (Compound 6d) induce cytotoxic effects by disrupting microtubule assembly .

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